molecular formula C7H15NO2 B12847355 (2R,4R)-2,4-Dimethylazetidine acetate CAS No. 286435-41-4

(2R,4R)-2,4-Dimethylazetidine acetate

Cat. No.: B12847355
CAS No.: 286435-41-4
M. Wt: 145.20 g/mol
InChI Key: CXBQVKMVBTTYJJ-TYSVMGFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4R)-2,4-Dimethylazetidine acetate is a chemical compound with the molecular formula C7H15NO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-2,4-Dimethylazetidine acetate typically involves the reaction of 2,4-dimethylazetidine with acetic acid. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-2,4-Dimethylazetidine acetate can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction conditions may involve acidic or basic environments and controlled temperatures.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used. The reactions are typically carried out in inert solvents such as tetrahydrofuran or diethyl ether.

    Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide) are frequently used. The reactions may require catalysts and specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(2R,4R)-2,4-Dimethylazetidine acetate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor to pharmacologically active compounds.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (2R,4R)-2,4-Dimethylazetidine acetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,4R)-2,4-Dimethylazetidine acetate is unique due to its specific stereochemistry and the presence of the azetidine ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

286435-41-4

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

acetic acid;(2R,4R)-2,4-dimethylazetidine

InChI

InChI=1S/C5H11N.C2H4O2/c1-4-3-5(2)6-4;1-2(3)4/h4-6H,3H2,1-2H3;1H3,(H,3,4)/t4-,5-;/m1./s1

InChI Key

CXBQVKMVBTTYJJ-TYSVMGFPSA-N

Isomeric SMILES

C[C@@H]1C[C@H](N1)C.CC(=O)O

Canonical SMILES

CC1CC(N1)C.CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.